molecular formula C15H16N4O2 B2392967 1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid CAS No. 1448053-25-5

1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid

Cat. No.: B2392967
CAS No.: 1448053-25-5
M. Wt: 284.319
InChI Key: SEFUKLDAEAZFLI-UHFFFAOYSA-N
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Description

1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is an organic compound that features a unique structure combining a pyridazine ring, a pyridine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Coupling with Pyridine: The pyridazine ring is then coupled with a pyridine derivative using cross-coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be introduced through nucleophilic substitution or cyclization reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry or other advanced techniques to enhance efficiency.

Chemical Reactions Analysis

1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential drug candidate for various diseases, leveraging its unique structural features to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities, but differ in their additional substituents and overall structure.

    Pyridine Derivatives: Compounds with a pyridine ring often show similar binding properties but may lack the additional interactions provided by the pyridazine ring.

    Piperidine Derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties, but the combination with pyridazine and pyridine rings in this compound provides unique advantages.

Properties

IUPAC Name

1-(6-pyridin-4-ylpyridazin-3-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(21)12-5-9-19(10-6-12)14-2-1-13(17-18-14)11-3-7-16-8-4-11/h1-4,7-8,12H,5-6,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFUKLDAEAZFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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